molecular formula C12H16ClN3O B1389923 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride CAS No. 1185293-65-5

4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride

Cat. No.: B1389923
CAS No.: 1185293-65-5
M. Wt: 253.73 g/mol
InChI Key: ITHSADODVJCPKY-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride is a chemical compound that belongs to the class of phenylamine derivatives It features a pyrazole ring substituted with methyl groups and a methoxy group on the phenyl ring, which is further linked to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride typically involves the following steps:

  • Condensation Reaction: The starting materials, 3,5-dimethyl-1H-pyrazole and 3-methoxyaniline, undergo a condensation reaction in the presence of a suitable catalyst, such as hydrochloric acid, to form the desired compound.

  • Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the pyrazole ring or the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives at different positions on the pyrazole or phenyl ring.

Scientific Research Applications

4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

  • Biology: The compound can be used in biological assays to study its interaction with various biomolecules and enzymes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: It can be used as an intermediate in the synthesis of other chemical compounds used in various industrial processes.

Mechanism of Action

The mechanism by which 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride exerts its effects depends on its specific application. For example, in catalysis, the compound may act as a ligand that coordinates to a metal center, altering its electronic properties and enhancing its catalytic activity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride is similar to other phenylamine derivatives and pyrazole-based compounds. its unique combination of substituents on the pyrazole and phenyl rings gives it distinct chemical and biological properties. Some similar compounds include:

  • 3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the phenylamine group.

  • 3-Methoxyaniline: A phenylamine derivative without the pyrazole ring.

  • 4-(3,5-Dimethyl-pyrazol-1-YL)-benzoic acid: A related compound with a carboxylic acid group instead of the amine group.

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Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-3-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-8-6-9(2)15(14-8)11-5-4-10(13)7-12(11)16-3;/h4-7H,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHSADODVJCPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)N)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-65-5
Record name Benzenamine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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